PC Methyltetrazine-PEG4-NHS carbonate ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

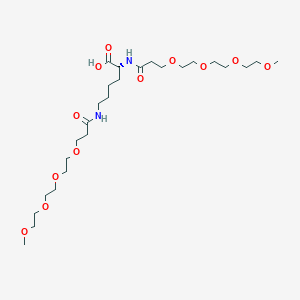

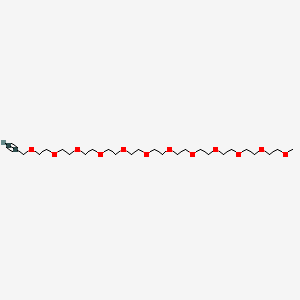

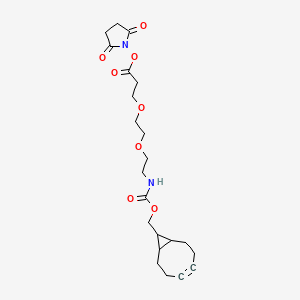

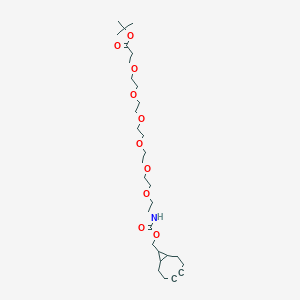

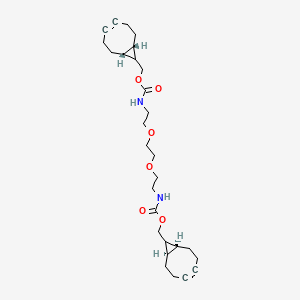

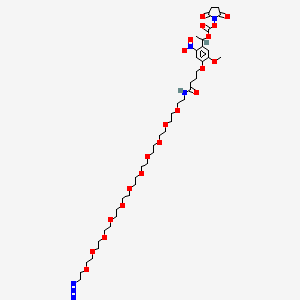

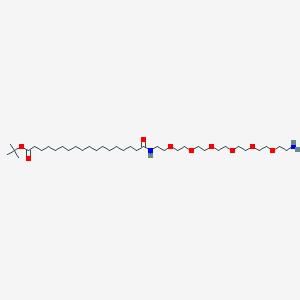

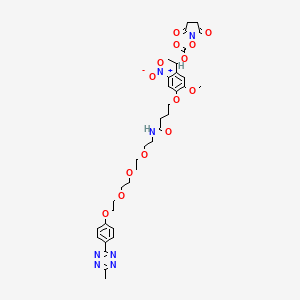

PC Methyltetrazine-PEG4-NHS carbonate ester is a specialized linker molecule derived from polyethylene glycol (PEG). It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound features a tetrazine group, which enables it to undergo bioorthogonal inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) groups. The PEG4 segment enhances solubility and stability, while the NHS group allows stable conjugation to amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PC Methyltetrazine-PEG4-NHS carbonate ester typically involves the following steps:

PEGylation: The starting material is polyethylene glycol (PEG), which undergoes chemical modification to introduce functional groups necessary for further reactions.

Tetrazine Introduction: The tetrazine group is introduced through a series of chemical reactions, often involving diazotization and subsequent cyclization.

NHS Ester Formation: The NHS ester group is introduced through esterification reactions, often using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. This often requires advanced chemical engineering techniques and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: PC Methyltetrazine-PEG4-NHS carbonate ester primarily undergoes bioorthogonal inverse electron demand Diels-Alder (iEDDA) reactions with TCO groups. This reaction is highly specific and efficient, making it ideal for targeted applications.

Common Reagents and Conditions:

Reagents: Trans-cyclooctene (TCO), N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).

Conditions: The iEDDA reaction typically requires mild conditions, often performed at room temperature or slightly elevated temperatures.

Major Products Formed: The major product of the iEDDA reaction is a stable conjugate between the this compound and the TCO-containing molecule. This conjugate can be used in various applications, including drug delivery and protein labeling.

Scientific Research Applications

PC Methyltetrazine-PEG4-NHS carbonate ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

Drug Delivery: The compound is used to create PROTACs, which are designed to target specific proteins for degradation, thereby enhancing the efficacy of therapeutic agents.

Bioconjugation: It is used to label proteins and other biomolecules, allowing for precise tracking and analysis.

Protein Labeling: The compound's ability to form stable conjugates with amines makes it useful for labeling proteins in research studies.

Mechanism of Action

The mechanism of action of PC Methyltetrazine-PEG4-NHS carbonate ester involves the formation of a stable conjugate through the iEDDA reaction. The tetrazine group reacts with the TCO group, resulting in a covalent bond that links the two molecules. This reaction is highly specific and efficient, allowing for precise control over molecular interactions.

Molecular Targets and Pathways: The compound targets specific proteins for degradation, often through the ubiquitin-proteasome pathway. This pathway is crucial for regulating protein levels in cells and plays a key role in various cellular processes.

Comparison with Similar Compounds

PC Methyltetrazine-PEG4-NHS carbonate ester is unique in its ability to undergo bioorthogonal iEDDA reactions, which sets it apart from other linkers. Similar compounds include:

PEG-based Linkers: These linkers share the PEG segment but may lack the tetrazine group, limiting their reactivity with TCO groups.

Other Bioorthogonal Linkers: These linkers may use different chemical groups for bioorthogonal reactions, but they may not offer the same efficiency and specificity as the tetrazine-TCO system.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-4-[4-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-2-nitrophenyl]ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O14/c1-23(55-35(46)56-41-32(44)10-11-33(41)45)27-21-29(49-3)30(22-28(27)42(47)48)54-13-4-5-31(43)36-12-14-50-15-16-51-17-18-52-19-20-53-26-8-6-25(7-9-26)34-39-37-24(2)38-40-34/h6-9,21-23H,4-5,10-20H2,1-3H3,(H,36,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXJZLYXHCHOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCOC3=C(C=C(C(=C3)[N+](=O)[O-])C(C)OC(=O)ON4C(=O)CCC4=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N7O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.